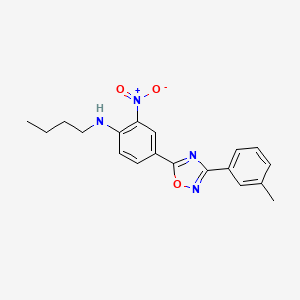
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine carboxamides and has been found to exhibit promising results in various studies.
Mécanisme D'action
The exact mechanism of action of Compound X is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been found to enhance the activity of natural killer cells and increase the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound X in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, the compound has been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies.
However, one of the limitations of using Compound X in lab experiments is its high cost, which may limit its widespread use. Additionally, the compound has been found to have limited solubility in aqueous solutions, which may pose challenges in experimental design.
Orientations Futures
There are several potential future directions for research on Compound X. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of Compound X in humans.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-hydroxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields Compound X as a white solid with a high degree of purity.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, the compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In oncology, Compound X has been found to exhibit cytotoxic effects on cancer cells and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to modulate the immune system and has been studied for its potential use in immunotherapy.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c16-13-2-4-14(5-3-13)23(21,22)18-9-6-12(7-10-18)15(20)17-8-1-11-19/h2-5,12,19H,1,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDMQLVUXMBVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

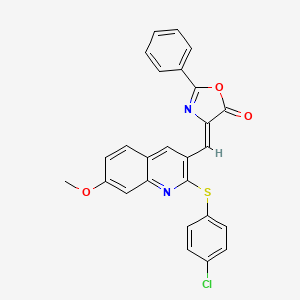
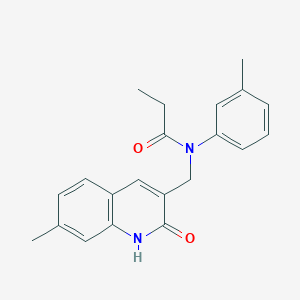
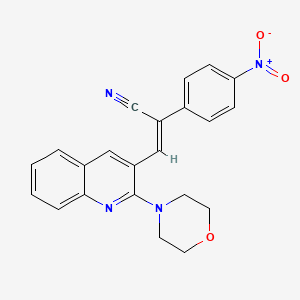
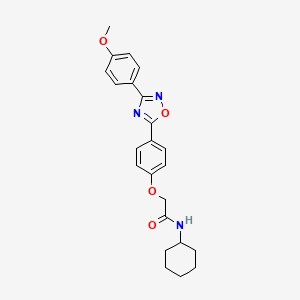

![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)

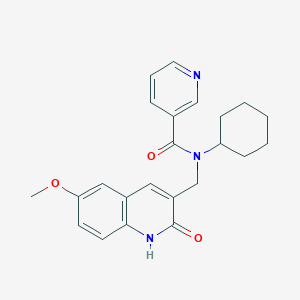


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

